molecular formula C6H4N2S2 B2587329 4-(2-Thienyl)-1,2,3-thiadiazole CAS No. 18212-25-4

4-(2-Thienyl)-1,2,3-thiadiazole

Cat. No.: B2587329
CAS No.: 18212-25-4
M. Wt: 168.23
InChI Key: IRKZMGOXQOITOZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which include 4-(2-thienyl)-1,2,3-thiadiazole, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to have anti-inflammatory activity, which decreases with substitution in the order H > 4-CH3 > 4-Cl .

Biochemical Pathways

For example, they are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

A study on a similar compound, tienilic acid, showed that it was rapidly distributed in most of the essential organs and tissues with the exception of the brain . It was found only at the plasmatic level with high plasmatic protein binding, around 72–95% . Biliary and particularly urinary elimination was fast and practically complete in 48 hours .

Result of Action

For instance, some thiazole derivatives have been found to have anti-inflammatory activity .

Action Environment

It is known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(2-Thienyl)-1,2,3-thiadiazole are not yet fully understood. It has been suggested that this compound may interact with certain enzymes and proteins. For instance, it has been found that this compound and its variants can interact with target proteins, leading to changes in their affinities . The nature of these interactions is likely to be complex and may involve multiple factors.

Cellular Effects

The effects of this compound on cells are not well-documented. Compounds with similar structures have been shown to have various effects on cells. For example, some thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Molecular Mechanism

It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

It has been suggested that the GABA transporters, which are members of the solute carrier family 6, mediate cellular uptake of betaine and GABA in a sodium- and chloride-dependent process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenecarboxylic acid hydrazide with thionyl chloride, followed by cyclization with sulfur and hydrazine . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Thienyl)-1,2,3-thiadiazole is unique due to the presence of both thiophene and thiadiazole rings, which contribute to its diverse reactivity and biological activities.

Properties

IUPAC Name

4-thiophen-2-ylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S2/c1-2-6(9-3-1)5-4-10-8-7-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKZMGOXQOITOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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